molecular formula C17H19NO6 B11207563 Dimethyl 4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11207563
M. Wt: 333.3 g/mol
InChI Key: IOYLQTANSWXSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a dihydropyridine ring substituted with a 2,5-dimethoxyphenyl group and two ester groups. Dihydropyridines are known for their applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Dimethyl 4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily by interacting with calcium channels in biological systems. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action leads to the relaxation of smooth muscle cells, particularly in the cardiovascular system, resulting in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological effects.

    Amlodipine: A long-acting dihydropyridine used in the treatment of hypertension and angina.

    Felodipine: Known for its high vascular selectivity and used in the management of hypertension.

Uniqueness

Dimethyl 4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its 2,5-dimethoxyphenyl group may also contribute to unique interactions with biological targets.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

dimethyl 4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H19NO6/c1-21-10-5-6-14(22-2)11(7-10)15-12(16(19)23-3)8-18-9-13(15)17(20)24-4/h5-9,15,18H,1-4H3

InChI Key

IOYLQTANSWXSNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=CNC=C2C(=O)OC)C(=O)OC

Origin of Product

United States

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